molecular formula C13H16N4S B13373005 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine

Cat. No.: B13373005
M. Wt: 260.36 g/mol
InChI Key: OCIAGAJYZBPGKO-UHFFFAOYSA-N
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Description

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine typically involves the cyclization of thiophene derivatives with pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a pyrimidine ring with an amino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

4-N-cyclopentyl-6-thiophen-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4S/c14-13-16-10(11-6-3-7-18-11)8-12(17-13)15-9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H3,14,15,16,17)

InChI Key

OCIAGAJYZBPGKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=C2)C3=CC=CS3)N

Origin of Product

United States

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